molecular formula C9H9NO3 B1302268 4-Oxo-4-(2-pyridyl)butyric acid CAS No. 5768-27-4

4-Oxo-4-(2-pyridyl)butyric acid

Cat. No.: B1302268
CAS No.: 5768-27-4
M. Wt: 179.17 g/mol
InChI Key: CVKJOHUNVFCNJV-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-pyridyl)butyric acid (IUPAC name: 4-oxo-4-(pyridin-2-yl)butanoic acid) is a keto-carboxylic acid featuring a pyridine ring substituted at the gamma position of a butyric acid backbone. Its molecular formula is C₉H₉NO₃ (molecular weight: 191.17 g/mol), with a ketone group and a 2-pyridyl moiety attached to the fourth carbon .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Oxo-4-(2-pyridyl)butyric acid typically involves:

  • Formation of the 4-oxo butyric acid skeleton.
  • Introduction of the 2-pyridyl substituent at the 4-position.
  • Oxidation or functional group transformation to yield the keto acid.

A common approach is the use of ethyl 4-oxo-4-(2-pyridyl)butyrate as an intermediate, which can be hydrolyzed to the acid form.

Preparation via Ethyl 4-oxo-4-(2-pyridyl)butyrate Intermediate

Step 1: Synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate

  • React 2-pyridylacetic acid derivatives or 2-pyridyl-containing nucleophiles with ethyl chloroacetate or similar esters.
  • The reaction is typically carried out in the presence of a base to facilitate nucleophilic substitution.
  • Solvents such as ethyl acetate or other organic solvents are used.
  • Reaction conditions are optimized to avoid side reactions, such as those caused by nucleophilic solvents like methanol.

Step 2: Hydrolysis to this compound

  • The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acid.
  • Hydrolysis can be performed using aqueous acid or base at controlled temperatures.
  • Purification is achieved by crystallization or chromatographic methods.

Reaction Conditions and Optimization

Parameter Details
Base Used Sodium hydroxide, potassium carbonate, sodium hydrogencarbonate, triethylamine
pH Range 4 to 10 (critical for reaction efficiency and controlling side reactions)
Solvents Water, ethyl acetate, dichloromethane, toluene; avoid nucleophilic alcohols like methanol
Temperature −20°C to 100°C; preferably −10°C to room temperature for initial steps; 130°C to 170°C for subsequent reactions
Reaction Time Several hours to overnight depending on step and scale
Acid Treatment Sulfuric acid or hydrochloric acid used for acidification and dehydration steps
Ammonia Source Aqueous ammonia, ammonia gas, ammonium carbonate

Example Preparation Data (Adapted from Related Patent)

Step Reagents/Conditions Yield (%) Notes
1. Reaction of 1,3-cyclohexanedione derivative with chloroacetaldehyde in base (pH 4–10) Sodium hydrogencarbonate, ethyl acetate/water, room temp, 2–45 hours 68–80% Maintaining pH critical; avoid methanol to prevent side reactions
2. Acidification with sulfuric acid Room temperature, 30–60 minutes Converts intermediate to 4-oxo tetrahydrobenzofuran derivative
3. Reaction with ammonia (aqueous or gas) 130–170°C, 3–12 hours, sealed tube 60–96% Produces 4-oxo tetrahydroindole derivatives; analogous to pyridyl butyric acid synthesis

Research Findings and Notes

  • The use of equimolar or slight excess base is essential to drive the reaction forward and maintain the pH balance for optimal yield.
  • Avoidance of nucleophilic solvents such as methanol during the initial condensation step prevents side reactions that reduce yield and purity.
  • The temperature control during bromination or oxyimination steps is crucial to minimize impurities and maximize the formation of the desired mono-substituted product.
  • Hydrolysis of ester intermediates to the acid form is a common final step in the preparation of 4-oxo substituted butyric acids, including this compound.
  • Purification typically involves chromatographic techniques or crystallization to achieve high purity suitable for research or pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Comments
Base-mediated condensation 2-pyridylacetic acid + ethyl chloroacetate + base Room temp, pH 4–10, organic solvent + water 68–80 Avoid methanol; maintain pH; solvent choice critical
Hydrolysis of ester intermediate Acid or base hydrolysis Mild heating, aqueous medium High Converts ester to acid
Bromination/Oxyimination (related method) Bromine, acetyl bromide, organic solvent + alcohol −15°C to +15°C High purity Controls impurities, used for related keto acids

This detailed analysis synthesizes available data from patents and chemical databases to provide a professional and authoritative overview of the preparation methods for this compound. The key to successful synthesis lies in careful control of pH, temperature, solvent choice, and reagent stoichiometry, often employing ester intermediates for efficient conversion to the target acid.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-pyridyl)butyric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of 4-Oxo-4-(2-pyridyl)butyric acid span several domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancers. For example, studies have shown that it induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

  • The compound has been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing chronic inflammatory diseases .

Antimicrobial Properties

  • In vitro studies demonstrate that this compound displays antimicrobial activity against both gram-positive and gram-negative bacteria, with a notably lower minimum inhibitory concentration against gram-positive strains .

Enzyme Inhibition

  • The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in MCF-7 and HCT-116 cells; effective at concentrations between 5–40 μM.
Study BAnti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in cell culture models, indicating potential for treating inflammatory conditions.
Study CAntimicrobial ActivityShowed effective inhibition of Staphylococcus aureus with an MIC of 32 µg/mL.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-pyridyl)butyric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Comparative Analysis of 4-Oxo-4-(2-pyridyl)butyric Acid and Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties & Applications References
This compound 2-pyridyl C₉H₉NO₃ 191.17 Hydrazone bond stability; polymer nanoprobes for fluorophore release .
4-Oxo-4-(2-thienyl)butyric acid 2-thienyl C₈H₈O₃S 184.21 Sulfur-containing aromatic ring; enhanced electronic properties. Used in pharmaceuticals (patents: EP1873144, US2005171346) .
4-Oxo-4-(3-pyridyl)butyric acid (OPBA) 3-pyridyl C₉H₉NO₃ 191.17 Isomeric nitrogen position alters electronic effects. Identified as a metabolite in tobacco-related studies .
2-Oxo-4-phenylbutyric acid Phenyl at C4 C₁₀H₁₀O₃ 178.18 Lipophilic aromatic group; used in organic synthesis intermediates .
4-Oxo-4-phenylbutyric acid butyl ester Phenyl + butyl ester C₁₄H₁₈O₃ 234.29 Ester derivative with increased hydrophobicity; NIST-referenced for physicochemical studies .

Functional and Reactivity Differences

Electronic Effects :

  • The 2-pyridyl group in this compound introduces strong electron-withdrawing effects due to the nitrogen's ortho position, enhancing hydrazone bond stability compared to the 3-pyridyl isomer (OPBA), where nitrogen's meta position reduces electron withdrawal .
  • The 2-thienyl analogue (4-oxo-4-(2-thienyl)butyric acid) exhibits distinct electronic behavior due to sulfur's polarizability, enabling applications in charge-transfer complexes and photodynamic therapies .

Synthetic Routes :

  • The thienyl variant is synthesized via succinic anhydride and thiophene derivatives, achieving ~89% yield .
  • The pyridyl analogues (2- and 3-pyridyl) are synthesized through cyclometallation or modified Ullmann coupling, though detailed protocols are proprietary .

Biological Relevance :

  • OPBA (3-pyridyl isomer) is a metabolite of nicotine-derived nitrosamines, linked to DNA adduct formation in cancer studies .
  • The 2-pyridyl variant's low toxicity and hydrolytic stability make it suitable for in vivo bioimaging .

Market and Industrial Relevance

  • This compound is niche but critical in advanced polymer chemistry, with prices influenced by specialized synthesis requirements .
  • 4-Oxo-4-pyren-1-yl-butyric acid (a pyrene derivative) has a mature market in fluorescence probes, priced at $2,200 per industry report .

Biological Activity

4-Oxo-4-(2-pyridyl)butyric acid, a pyridyl derivative of butyric acid, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to other biologically active compounds, including those that inhibit steroid 5α-reductase and act as fibrinogen receptor antagonists. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, structural properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₉NO₃
  • SMILES Representation : C1=CC=NC(=C1)C(=O)CCC(=O)O
  • InChIKey : CVKJOHUNVFCNJV-UHFFFAOYSA-N
  • Physical Properties :
    • Melting Point : 89-92ºC
    • Boiling Point : 376ºC at 760 mmHg
    • Density : 1.263 g/cm³
    • LogP (Octanol-water partition coefficient) : 1.129 .

Antimicrobial Properties

Research indicates that derivatives of pyridyl compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study on rhodanine derivatives containing pyridyl moieties demonstrated their effectiveness against various bacterial strains, suggesting that similar compounds could possess noteworthy antimicrobial properties .

Neuropharmacological Effects

Research into related compounds has indicated potential neuropharmacological effects. For instance, acamprosate, a compound with structural similarities, has been shown to modulate glutamatergic activity in the brain, which is relevant for treating neurodegenerative disorders and psychiatric conditions . The implications for this compound in similar contexts warrant further exploration.

Case Studies and Research Findings

StudyFocusFindings
Urinary Metabolite AnalysisQuantified levels of pyridyl derivatives in smokers' urine, indicating metabolic activation pathways related to nicotine.
Neuropharmacological MechanismsDiscussed the efficacy of acamprosate in treating neurodegenerative disorders through NMDA receptor modulation.
Antimicrobial ActivityDemonstrated that pyridine-containing compounds exhibit significant antibacterial properties against various pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Oxo-4-(2-pyridyl)butyric acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ketone-containing intermediates (e.g., pyridyl ketones) are reacted with succinic acid derivatives under acidic or basic conditions. Purification often involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 8.5–7.0 ppm for pyridyl protons, δ 2.5–3.5 ppm for methylene groups) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and carboxylic acid (O–H) at ~2500–3300 cm⁻¹.
  • NMR : 1^1H NMR identifies pyridyl aromatic protons and α/β protons to the carbonyl. 13^{13}C NMR distinguishes the ketone (~200 ppm) and carboxylic acid (~175 ppm) carbons.
  • LC-MS : ESI-MS in negative mode detects the molecular ion [M-H]⁻ (calc. for C9_9H7_7NO3_3: 178.05 Da).
  • Melting Point : Reported range 129–130°C (deviations suggest impurities) .

Advanced Research Questions

Q. How does the position of the pyridyl substituent (2- vs. 3-) influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The 2-pyridyl isomer exhibits distinct electronic and steric effects compared to the 3-pyridyl analog. Computational studies (DFT) show differences in charge distribution at the ketone group, affecting nucleophilic attack efficiency. For instance, 2-pyridyl derivatives may show lower reactivity in Schiff base formation due to steric hindrance. Experimental validation involves comparative kinetic studies using benzylamine as a nucleophile, monitored by UV-Vis spectroscopy at 300 nm .

Q. What analytical challenges arise in quantifying this compound in metabolic pathways, and how can contradictions in data be resolved?

  • Methodological Answer :

  • Challenge : Co-elution with structurally similar metabolites (e.g., 4-oxo-4-(3-pyridyl)butyric acid) in LC-MS.
  • Resolution : Use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (mass error <2 ppm) or derivatization with dansyl chloride to enhance chromatographic separation.
  • Data Contradictions : Discrepancies in enzymatic activity (e.g., CYP450-mediated oxidation rates) may stem from differences in in vitro models (microsomes vs. hepatocytes). Standardize assays using recombinant enzymes (e.g., CYP2E1) and validate with isotopically labeled internal standards (e.g., 13^{13}C4_4-4-Oxo-4-(2-pyridyl)butyric acid) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may protonate at low pH, reducing solubility and increasing precipitation.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–60°C) reveal Arrhenius kinetics for shelf-life prediction.
  • Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products under UVA/UVB exposure .

Q. Methodological Considerations for Experimental Design

Q. What strategies are effective in improving the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to enhance ketone formation.
  • Protection/Deprotection : Use tert-butyl esters for the carboxylic acid to prevent side reactions.
  • Workflow Optimization : Design a one-pot synthesis to minimize intermediate isolation. Monitor reaction progress via inline IR spectroscopy .

Q. How can researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) of this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridyl or carboxyl groups to isolate critical moieties.
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify target pathways (e.g., HDAC inhibition for anticancer activity) .

Properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJOHUNVFCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375083
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-27-4
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5768-27-4
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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